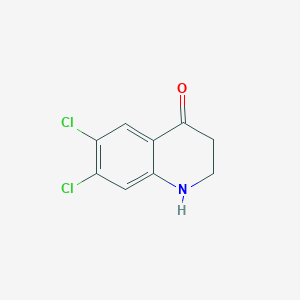

6,7-dichloro-2,3-dihydroquinolin-4(1H)-one

Description

Significance of the Dihydroquinolin-4(1H)-one Core in Chemical Biology and Organic Synthesis

The dihydroquinolin-4(1H)-one scaffold is a prominent heterocyclic framework that has garnered substantial interest in both chemical biology and organic synthesis. This bicyclic structure is a recurring motif in a multitude of biologically active compounds. Its significance stems from the wide array of pharmacological activities its derivatives have been shown to exhibit, including potential applications in treating various diseases. nih.gov

In the realm of organic synthesis, the dihydroquinolin-4(1H)-one core serves as a versatile building block. Chemists have developed numerous synthetic strategies, such as domino reactions, to construct this scaffold with high efficiency. nih.gov These methods allow for the creation of complex molecules from simpler starting materials in a single operation, which is a key principle of green chemistry. nih.gov The formation of 2,3-dihydroquinolin-4(1H)-ones is often achieved through the acid- or base-catalyzed isomerization of substituted 2'-aminochalcones. nih.gov Various catalytic systems, including those based on silver(I) triflate or zirconyl nitrate, have been developed to facilitate these cyclization reactions under mild conditions. organic-chemistry.org

Overview of the 6,7-Dichloro-2,3-dihydroquinolin-4(1H)-one Chemical Compound

This compound is a specific derivative within this important class of compounds. Its structure features the characteristic dihydroquinolin-4(1H)-one core with two chlorine atoms substituted at the 6th and 7th positions of the benzene (B151609) ring. While extensive research on this particular molecule is not widely documented in publicly available literature, its chemical properties can be inferred from its structure and the known characteristics of related compounds.

The presence of the dichloro- substitution on the aromatic ring is expected to significantly influence the molecule's electronic properties, reactivity, and biological activity. For instance, related compounds like 6,7-dichloro-5,8-quinolinedione have been synthesized and studied for their reactivity and enzymatic activity, indicating research interest in this substitution pattern. mdpi.com

General synthetic routes to the broader class of 2,3-dihydroquinolin-4-ones, which could be adapted for this specific compound, often involve domino reactions or the intramolecular cyclization of o-aminochalcones. nih.govorganic-chemistry.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇Cl₂NO |

| Molecular Weight | 216.07 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents |

| Boiling Point | Not available |

| Melting Point | Not available |

Note: The properties in this table are calculated or predicted based on the chemical structure, as specific experimental data is limited in published literature.

Role as a Privileged Scaffold and Versatile Fragment in Contemporary Research

The concept of a "privileged scaffold" is central to modern medicinal chemistry and drug discovery. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new therapeutic agents. The dihydroquinolin-4(1H)-one core is widely regarded as such a scaffold. nih.gov

This structural motif is found in numerous compounds being investigated for conditions such as high blood pressure and Alzheimer's disease. nih.gov Its versatility allows chemists to introduce a wide variety of substituents at different positions, creating libraries of diverse compounds for biological screening. The 6,7-dichloro substitution pattern, in particular, is a feature of interest in medicinal chemistry, as seen in related quinoline (B57606) and quinolinedione structures. mdpi.comdurham.ac.uk Therefore, this compound represents a valuable, albeit currently under-explored, fragment that leverages the benefits of a privileged scaffold for potential future research and development.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h3-4,12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQDYDLAOKPLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C2C1=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 6,7 Dichloro 2,3 Dihydroquinolin 4 1h One

Established Synthetic Routes to 2,3-Dihydroquinolin-4(1H)-ones

The synthesis of the 2,3-dihydroquinolin-4(1H)-one framework is a well-explored area of organic chemistry, with a variety of established methods offering access to a wide range of derivatives. These routes can be broadly categorized into one-pot and multi-component reactions, different types of cyclization reactions, and more recently, strategies involving oxidation and C-H functionalization.

One-Pot Procedures and Multi-Component Reactions

One-pot syntheses and multi-component reactions (MCRs) represent highly efficient strategies for the construction of 2,3-dihydroquinolin-4(1H)-ones, as they allow for the formation of complex molecules from simple precursors in a single operation, thereby minimizing purification steps and saving time and resources.

A common and effective one-pot approach involves the reaction of an o-aminoacetophenone with an aromatic aldehyde. organic-chemistry.org For the synthesis of 6,7-dichloro-2,3-dihydroquinolin-4(1H)-one, this would entail the condensation of a suitably substituted o-aminoacetophenone (e.g., 1-(2-amino-4,5-dichlorophenyl)ethan-1-one) with an appropriate aldehyde. The reaction is typically catalyzed by a Lewis or Brønsted acid. Silver(I) triflate has been reported as a mild and efficient catalyst for this transformation, tolerating a wide range of functional groups on the aldehyde. organic-chemistry.org

MCRs offer another powerful tool for the synthesis of this heterocyclic system. For instance, the reaction of an aniline (B41778), an aldehyde, and an activated carbonyl compound can lead to the formation of the dihydroquinolinone core in a single step. While specific examples leading to this compound are not prevalent in the literature, the general applicability of these methods suggests their potential for synthesizing this target molecule.

Below is a table summarizing representative one-pot and multi-component reactions for the synthesis of substituted 2,3-dihydroquinolin-4(1H)-ones.

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield (%) |

| o-Aminoacetophenone | Benzaldehyde | Silver(I) triflate | 2-Phenyl-2,3-dihydroquinolin-4(1H)-one | High |

| 2-Aminobenzamide | Aldehyde/Ketone | Lactic Acid | 2-Substituted-2,3-dihydroquinazolin-4(1H)-ones | Good to Excellent |

| Isatoic Anhydride | Amine, Aldehyde | Magnetic Fe3O4 Nanoparticles | 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones | High |

Cyclization Reactions

Cyclization reactions are the cornerstone of dihydroquinolin-4(1H)-one synthesis, with several distinct strategies being employed. These can be broadly classified into intramolecular cyclizations of pre-formed precursors, acid-catalyzed ring closures, and elegant domino and cascade reactions.

The intramolecular cyclization of o-aminochalcones is a classic and widely used method for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. organic-chemistry.org This reaction, often referred to as aza-Michael addition, involves the nucleophilic attack of the amino group onto the β-carbon of the α,β-unsaturated ketone system.

To synthesize this compound via this route, the required precursor would be an o-aminochalcone derived from 1-(2-amino-4,5-dichlorophenyl)ethan-1-one. The cyclization can be promoted by either acid or base catalysis. A variety of catalysts have been employed to facilitate this reaction, including Lewis acids like zirconyl nitrate, which offers a green and efficient method under mild conditions. organic-chemistry.org Indium(III) chloride impregnated on silica (B1680970) gel under microwave irradiation has also been reported as an effective system for this transformation. organic-chemistry.org

The table below provides examples of intramolecular cyclization of o-aminochalcones to yield substituted 2,3-dihydroquinolin-4(1H)-ones.

Acid-catalyzed ring closures provide another versatile entry to the 2,3-dihydroquinolin-4(1H)-one scaffold. A prominent example is the Conrad-Limpach-Knorr reaction, although this typically leads to 4-hydroxyquinolines which can then be reduced. A more direct approach involves the cyclization of N-aryl-β-alanine derivatives. In the context of synthesizing the target compound, this would involve the cyclization of N-(3,4-dichlorophenyl)-β-alanine. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or sulfuric acid, which facilitate an intramolecular Friedel-Crafts acylation.

Another acid-catalyzed method is the Fries-like rearrangement of N-arylazetidin-2-ones, which can be promoted by strong acids like triflic acid to yield 2,3-dihydro-4(1H)-quinolinones. nih.gov

Domino and cascade reactions have emerged as powerful strategies for the efficient synthesis of complex molecules like 2,3-dihydroquinolin-4(1H)-ones from simple starting materials in a single, uninterrupted sequence. nih.gov These reactions often involve a series of intramolecular events, leading to the rapid construction of the heterocyclic core.

One such example is a dissolving metal reduction-cyclization sequence. A protocol has been developed to access 2-aryl-2,3-dihydro-4(1H)-quinolinones in good yields (72-88%) through the reduction of a nitro group on an enone precursor using iron powder in concentrated hydrochloric acid, which then triggers an intramolecular cyclization. nih.gov To apply this to the synthesis of a 6,7-dichloro derivative, the starting material would need to be appropriately substituted with a nitro group and two chlorine atoms on the aromatic ring.

Another domino strategy involves an imine addition-SNAr approach for the synthesis of highly substituted 2,3-dihydro-4(1H)-quinolinones. nih.gov This involves the reaction of a β-ketoester with a pre-formed imine, where an intramolecular nucleophilic aromatic substitution leads to the final cyclized product.

The following table presents examples of domino and cascade reactions used in the synthesis of 2,3-dihydroquinolin-4(1H)-one derivatives.

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product | Yield (%) |

| Reduction-Cyclization | o-Nitroenone | Iron powder, conc. HCl | 2-Aryl-2,3-dihydro-4(1H)-quinolinone | 72-88 |

| Imine addition-SNAr | tert-Butyl 2-fluoro-5-nitrobenzoylacetate, Imine | Room temperature | Highly substituted 2,3-dihydro-4(1H)-quinolinone | Not specified |

| Michael-SNAr | Morita-Baylis-Hillman acetates, Amines | DMF | 1-Alkyl-2,3-dihydro-4(1H)-quinolinones | Not specified |

Oxidation and C-H Functionalization Strategies

More contemporary approaches to the synthesis of dihydroquinolinone scaffolds involve oxidative cyclization and direct C-H functionalization reactions. These methods offer novel and often more atom-economical routes to the target heterocycles.

Oxidative cyclization methods can involve the use of hypervalent iodine reagents. For instance, the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones has been reported to produce functionalized pyrroloquinazolinones, demonstrating the potential of such reagents in related heterocyclic systems. nih.govbeilstein-journals.org While not a direct synthesis of 2,3-dihydroquinolin-4(1H)-ones, it highlights the utility of oxidative methods in constructing fused nitrogen heterocycles.

Direct C-H functionalization is a rapidly evolving field in organic synthesis that aims to form new bonds by directly transforming C-H bonds, thus avoiding the need for pre-functionalized starting materials. nih.gov The application of C-H activation strategies for the synthesis of quinolines is well-documented. nih.gov While direct C-H functionalization to form the 2,3-dihydroquinolin-4(1H)-one core is less common, intramolecular C-H amination reactions catalyzed by transition metals are a promising area of research. For example, copper-catalyzed intramolecular C(sp³)–H bond functionalization in carboxamides has been shown to produce iminolactones, a related class of compounds. rsc.org The development of similar strategies for the direct C-H cyclization of appropriately substituted N-aryl amides could provide a novel and efficient route to 2,3-dihydroquinolin-4(1H)-ones.

Specific Synthesis of this compound

The most direct and widely employed method for synthesizing this compound is the intramolecular cyclization of a corresponding N-aryl-β-alanine derivative. This reaction is a classic example of an acid-catalyzed intramolecular Friedel-Crafts acylation.

The synthesis commences with the preparation of the precursor, 3-((3,4-dichlorophenyl)amino)propanoic acid. This intermediate is typically synthesized via a conjugate addition reaction between 3,4-dichloroaniline (B118046) and acrylic acid or its esters. The reaction involves the nucleophilic attack of the aniline nitrogen onto the β-carbon of the α,β-unsaturated carbonyl compound.

The subsequent and key step is the cyclization of this N-aryl-β-amino acid. This transformation is an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, where the carboxylic acid function acylates the dichlorinated aromatic ring to form the six-membered heterocyclic ring. The substitution pattern of the final product is dictated by the starting aniline; to obtain the 6,7-dichloro product, 3,4-dichloroaniline is the required starting material.

Polyphosphoric acid (PPA) is a highly effective reagent for promoting intramolecular Friedel-Crafts acylation reactions. ccsenet.orgresearchgate.net It serves as both a strong Brønsted acid catalyst and a powerful dehydrating agent, which is ideal for driving the cyclization of carboxylic acids onto aromatic rings. researchgate.netmasterorganicchemistry.com

In the synthesis of this compound, PPA is used to mediate the cyclization of 3-((3,4-dichlorophenyl)amino)propanoic acid. The reaction is typically carried out by heating the substrate in PPA at elevated temperatures. The high viscosity of PPA necessitates heating to ensure proper mixing and reaction. ccsenet.org The strong acidic environment facilitates the formation of the key electrophilic intermediate, an acylium ion, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.comsigmaaldrich.com The dehydrating nature of PPA removes the water molecule formed during the reaction, driving the equilibrium towards the cyclized product. researchgate.net Methanesulfonic acid (MSA) is sometimes used as a less viscous alternative to PPA for similar cyclizations. masterorganicchemistry.com

Mechanistic Investigations of Key Synthetic Reactions

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and extending the scope of these synthetic methodologies.

The catalysts and conditions employed play a definitive role in the outcome of the synthesis of dihydroquinolin-4(1H)-ones.

In Reductive Cyclization : The catalyst, typically a noble metal like Palladium on a carbon support (Pd/C), is essential for the hydrogenation process. nih.gov It provides a surface for the activation of molecular hydrogen and the reduction of the nitro group to an amine. The reaction conditions, such as solvent and hydrogen pressure, can influence the selectivity and yield. For instance, in the reduction of 2-nitrochalcones, dichloromethane (B109758) was found to be the optimal solvent to prevent the formation of quinoline (B57606) by-products. nih.gov When using reducing metals like iron or zinc, an acidic medium (e.g., from NH₄Cl) is often required to facilitate the reduction. researchgate.net

In Asymmetric Synthesis : Organocatalysts function by creating a specific chiral environment around the reacting molecules. In the case of bifunctional thiourea (B124793) catalysts, the thiourea group positions the substrate via hydrogen bonding, while the amine base initiates the cyclization. This dual activation model is key to achieving high stereocontrol. For proline-catalyzed reactions, the mechanism proceeds through the formation of a chiral enamine intermediate from the catalyst and a ketone substrate, or an iminium ion from an α,β-unsaturated aldehyde. youtube.com This intermediate then undergoes a diastereoselective reaction, after which the catalyst is regenerated upon hydrolysis. The stereochemical outcome is directly controlled by the chirality of the organocatalyst.

In PPA-Mediated Cyclization : Polyphosphoric acid's role is multifaceted. As a strong acid, it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. In a subsequent step, a molecule of water is eliminated to form a highly reactive acylium ion. masterorganicchemistry.comsigmaaldrich.com This acylium ion is a potent electrophile. The electron-rich dichlorophenyl ring then acts as a nucleophile, attacking the acylium ion in an intramolecular electrophilic aromatic substitution. The final step is the deprotonation of the resulting arenium ion intermediate (a sigma complex) to restore aromaticity and yield the final ketone product. The high temperature is necessary to overcome the activation energy of the reaction and to reduce the viscosity of the PPA. ccsenet.org

Table 2: Mechanistic Role of Catalysts/Reagents

| Reaction Type | Catalyst/Reagent | Mechanistic Role | Key Intermediate | Ref. |

|---|---|---|---|---|

| Reductive Cyclization | Pd/C, H₂ | Catalytic hydrogenation of nitro group | Aryl amine | nih.gov |

| Asymmetric Cyclization | Chiral Thiourea-Amine | Bifunctional activation via H-bonding and Brønsted base catalysis | Enolate | |

| Asymmetric Cyclization | L-Proline | Covalent catalysis via formation of a chiral intermediate | Enamine/Iminium ion | youtube.com |

Detailed Reaction Pathways and Intermediates

The synthesis of this compound is typically achieved through a multi-step process commencing with 3,4-dichloroaniline. A primary and well-established route involves an initial Michael addition followed by an intramolecular Friedel-Crafts acylation. wikipedia.orgnih.gov

Step 1: Formation of the N-Aryl-β-alanine Intermediate

The first step involves the reaction of 3,4-dichloroaniline with an acrylic acid derivative, such as acrylic acid or acryloyl chloride. This reaction, a nucleophilic addition, yields the key intermediate, 3-(3,4-dichloroanilino)propanoic acid.

Reactants: 3,4-dichloroaniline and acrylic acid.

Intermediate: 3-(3,4-dichloroanilino)propanoic acid.

Mechanism: The amino group of 3,4-dichloroaniline acts as a nucleophile, attacking the β-carbon of the acrylic acid's double bond.

Step 2: Intramolecular Cyclization

The crucial ring-closing step is an intramolecular Friedel-Crafts acylation of the 3-(3,4-dichloroanilino)propanoic acid intermediate. masterorganicchemistry.com This reaction requires a strong acid catalyst to facilitate the electrophilic aromatic substitution, leading to the formation of the heterocyclic ring system.

Reactant: 3-(3,4-dichloroanilino)propanoic acid.

Catalyst: Strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid are commonly employed to promote the cyclization. masterorganicchemistry.com

Mechanism: The carboxylic acid is first activated by the strong acid catalyst, forming a highly electrophilic acylium ion intermediate. This electrophile is then attacked by the electron-rich aromatic ring (the dichlorinated benzene (B151609) ring) at the position ortho to the amino group. The directing effect of the amino group favors cyclization at this position. A subsequent deprotonation step restores aromaticity and yields the final product, this compound.

| Step | Reactants | Key Intermediates | Product | Reaction Type |

| 1 | 3,4-Dichloroaniline, Acrylic Acid | - | 3-(3,4-Dichloroanilino)propanoic acid | Michael Addition |

| 2 | 3-(3,4-Dichloroanilino)propanoic acid | Acylium ion | This compound | Intramolecular Friedel-Crafts Acylation |

Green Chemistry Approaches in Dihydroquinolin-4(1H)-one Synthesis

In recent years, significant research has focused on developing more environmentally benign methods for the synthesis of dihydroquinolin-4(1H)-one derivatives, aligning with the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov

Use of Water as a Solvent:

Water is an ideal green solvent due to its non-toxicity, availability, and safety. nih.govnih.gov Several protocols have been developed for the synthesis of dihydroquinazolinones, a related class of compounds, in water, sometimes even without a catalyst. researchgate.netnih.gov These methods often involve the direct condensation of starting materials at elevated temperatures, with the aqueous medium promoting the reaction and simplifying product isolation. researchgate.netnih.gov The application of "on-water" conditions, where the reaction is performed on the surface of water, has also proven effective for synthesizing these heterocycles. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green organic synthesis. researchgate.net It offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often, the ability to perform reactions under solvent-free conditions. researchgate.netnih.gov The synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been successfully achieved by the cyclization of 2'-aminochalcones on a silica gel surface impregnated with indium(III) chloride under microwave irradiation, completely avoiding the use of a solvent. nih.govorganic-chemistry.org

Ionic Liquids as Reaction Media:

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. rsc.org They can act as both the solvent and catalyst in chemical reactions. The synthesis of dihydroquinazolin-4(1H)-ones has been reported in ionic liquids or ionic liquid-water systems, often proceeding in high yields without the need for an additional catalyst. rsc.org

A comparison of these green chemistry approaches is presented below:

| Green Approach | Key Advantages | Example Application (General Dihydroquinolinone Synthesis) |

| Water as Solvent | Non-toxic, abundant, safe, simplifies work-up. researchgate.netnih.gov | Direct cyclocondensation of o-aminobenzamide with aldehydes. researchgate.net |

| Microwave Irradiation | Rapid reaction rates, higher yields, solvent-free conditions possible. researchgate.netnih.gov | Cyclization of 2'-aminochalcones on a solid support. nih.govorganic-chemistry.org |

| Ionic Liquids | Low volatility, recyclable, can act as catalyst. nih.govrsc.org | Cyclocondensation of anthranilamides and aldehydes. rsc.org |

These green methodologies represent a significant step towards the sustainable production of dihydroquinolin-4(1H)-one scaffolds, offering viable and efficient alternatives to traditional synthetic routes that often rely on volatile organic solvents and harsh reagents.

Derivatization Strategies and Synthetic Applications of 6,7 Dichloro 2,3 Dihydroquinolin 4 1h One

Functionalization of the Quinolinone Core

The core structure of 6,7-dichloro-2,3-dihydroquinolin-4(1H)-one offers several sites for chemical modification, including the nitrogen atom, the active methylene (B1212753) group at the C3 position, and the aromatic ring. These sites allow for a range of functionalization strategies to introduce diverse chemical moieties.

Introduction of Heterocyclic Moieties

A key strategy in medicinal chemistry is the combination of different heterocyclic rings to create hybrid molecules with enhanced biological activity. The dihydroquinolinone scaffold can be functionalized to incorporate new heterocyclic systems, either as spirocyclic attachments or as fused rings.

One prominent method for creating spirocyclic systems is the 1,3-dipolar cycloaddition reaction. researchgate.netfrontiersin.org This reaction can be applied to the carbonyl group at the C4-position or, more commonly, can involve the generation of a new stereocenter at the C3-position. For instance, a multicomponent reaction involving an isatin (B1672199) (or a similar ketone-containing heterocycle), a secondary amino acid (like L-proline or thioproline), and a dipolarophile can generate complex spiro-pyrrolidinyl or spiro-pyrrolizidinyl oxindoles. frontiersin.orgnih.gov A similar strategy applied to this compound, using its active C3-methylene group to form an azomethine ylide precursor, can lead to the synthesis of novel spiro-pyrrolidinyl-dihydroquinolinones. researchgate.netfrontiersin.orgnih.gov

Furthermore, the dihydroquinolinone core can serve as a template for building fused heterocyclic systems. A notable example is the synthesis of 4,5-dihydropyrazolo[4,3-c]quinolines. This transformation can be achieved by first converting the dihydroquinolin-4-one into its 2,4-dinitrophenylhydrazone derivative. Subsequent treatment with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) induces cyclization to form the fused pyrazole (B372694) ring, along with formylation of the pyrazole nitrogen. researchgate.net This method provides a direct route to polycyclic quinoline (B57606) derivatives from the dihydroquinolinone precursor.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| Dihydroquinolin-4-one dinitrophenylhydrazone | DMF/POCl3 (Vilsmeier Reagent) | 5-Formyl-4,5-dihydropyrazolo[4,3-c]quinoline | Cyclization/Formylation researchgate.net |

Site-Specific Chemical Modifications

Targeted modifications at specific atoms of the this compound scaffold allow for the fine-tuning of its chemical and biological properties. Key reactive sites include the C3-methylene group, the N1-nitrogen atom, and the aromatic ring.

The methylene group at the C3 position is activated by the adjacent carbonyl group, making its protons acidic. This "active methylene" character allows it to participate in a variety of carbon-carbon bond-forming reactions. A classic example is the Knoevenagel condensation, where the dihydroquinolinone reacts with aldehydes or ketones in the presence of a basic catalyst (such as piperidine) to form C3-alkylidene derivatives. wikipedia.org This reaction introduces an exocyclic double bond at the C3 position, providing a scaffold for further functionalization. wikipedia.orgsigmaaldrich.comorganic-chemistry.org

The secondary amine nitrogen (N1) is another key site for derivatization. N-alkylation can be achieved by treating the dihydroquinolinone with an alkyl halide in the presence of a base. organic-chemistry.org The choice of base and solvent is crucial, as competition between N-alkylation and O-alkylation of the enolate form can occur. nih.govbeilstein-journals.org For related heterocyclic systems like 2-pyridones, using a strong base like sodium hydride in a non-polar solvent often favors N-alkylation. nih.govbeilstein-journals.org This modification is important for modulating properties like solubility and for introducing specific side chains designed to interact with biological targets.

The aromatic ring, although substituted with two deactivating chloro groups, can still undergo electrophilic substitution, primarily directed by the powerful activating effect of the aniline-like nitrogen atom. The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (e.g., POCl₃/DMF), can be used to introduce a formyl (-CHO) group onto electron-rich aromatic rings. wikipedia.orgijpcbs.comchemistrysteps.com For the dihydroquinolinone scaffold, this reaction would likely target the electron-rich C5 or C8 positions, leading to formylated derivatives that are valuable intermediates for further synthesis.

Role as a Synthetic Intermediate and Building Block

Beyond direct functionalization, this compound is a valuable intermediate that can be converted into other important classes of quinoline-based compounds or used as a core structure for building more complex molecules.

Precursor in the Synthesis of Biologically Active Compounds

The 2,3-dihydroquinolin-4(1H)-one framework is a cornerstone in the synthesis of numerous pharmaceuticals. nih.gov Its structural rigidity and available functional groups make it an ideal starting point for drug discovery programs. For example, a related compound, 6-hydroxy-3,4-dihydroquinolinone, serves as a key intermediate in the large-scale preparation of Cilostazol, a drug used to treat intermittent claudication. google.com

Furthermore, patent literature describes the use of chloro-substituted dihydroquinolones as precursors for major antimalarial drugs. One report details the condensation of 7-chloro-2,3-dihydro-4-quinolone with 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine at high temperatures to synthesize Hydroxychloroquine, a widely used anti-inflammatory and antimalarial agent. google.com This highlights the industrial relevance of this scaffold as a direct precursor to established therapeutic agents.

Formation of Related Quinoline Derivatives

The dihydroquinolinone scaffold can be readily transformed into other important quinoline derivatives through oxidation or reduction reactions.

Oxidation to 4(1H)-Quinolones: The 2,3-dihydro-4(1H)-one structure is a direct precursor to the corresponding fully aromatic 4(1H)-quinolone (also known as a 4-quinolone). nih.gov 4-Quinolones are a significant class of compounds with extensive pharmacological applications, including antimicrobial activity. mdpi.com The conversion can be achieved using various oxidizing agents, such as chloranil (B122849) or potassium permanganate (B83412) (KMnO₄), which dehydrogenate the C2-C3 bond to introduce aromaticity. mdpi.comnih.gov Photochemical oxidation has also been reported as a method for this transformation. researchgate.net

| Transformation | Reagents/Conditions | Product Class | Significance |

|---|---|---|---|

| Oxidation | KMnO4, Chloranil, or UV light | 4(1H)-Quinolone | Formation of aromatic quinolone core mdpi.comnih.govresearchgate.net |

| Reduction | Catalytic Hydrogenation (e.g., Pd/C, H2) | 1,2,3,4-Tetrahydroquinoline | Access to fully saturated heterocyclic core nih.govmdpi.com |

Reduction to 1,2,3,4-Tetrahydroquinolines: Conversely, reduction of the dihydroquinolinone can yield 1,2,3,4-tetrahydroquinolines. This can be accomplished through methods like catalytic hydrogenation, where both the carbonyl group at C4 is reduced to a methylene group and the C2-C3 bond remains saturated. nih.govmdpi.com This provides access to the fully reduced quinoline core, which is another important scaffold in medicinal chemistry.

Advanced Derivatization Techniques

Modern synthetic chemistry offers sophisticated methods for molecule construction that go beyond traditional functional group manipulations. These techniques, often characterized by high efficiency and complexity, can be applied to the this compound scaffold.

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. The aforementioned synthesis of spiro-pyrrolidinyl-dihydroquinolinones via a 1,3-dipolar cycloaddition is an excellent example of an advanced, diastereoselective MCR that creates multiple stereocenters in one operation. nih.gov

Domino reactions, also known as cascade reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. nih.gov The synthesis of the dihydroquinolinone core itself is often achieved through domino sequences, such as a reductive cyclization of a 2-nitrochalcone. nih.govmdpi.com Applying similar principles, derivatization of the core can be designed as a domino process. For example, a reaction sequence could be initiated at one site (e.g., N-alkylation), which then triggers a subsequent intramolecular cyclization involving another part of the molecule.

The Vilsmeier-Haack reaction can be used not only for simple formylation but also as part of a more complex cyclization strategy. As described for the synthesis of fused pyrazoles, the reaction proceeds beyond simple electrophilic substitution to build an entirely new heterocyclic ring onto the existing quinoline framework, demonstrating its utility as an advanced derivatization tool. researchgate.net While direct applications of cutting-edge techniques like photocatalysis or C-H activation on this specific molecule are not widely documented, the reactivity of the core suggests it would be a suitable substrate for such modern synthetic explorations. nih.gov

Oxidative Aromatization and Subsequent Transformations

The conversion of the 2,3-dihydroquinolin-4(1H)-one core into a fully aromatic quinoline system is a critical first step in many synthetic pathways. This oxidative aromatization enhances the chemical stability and planarity of the molecule, providing a rigid scaffold for further functionalization. Various oxidizing agents have been employed for the aromatization of related α,β-unsaturated cyclic compounds, including iodine, manganese dioxide (MnO₂), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net For this compound, this process yields 6,7-dichloro-4-hydroxyquinoline, also known as 6,7-dichloroquinolin-4-ol.

This hydroxyquinoline intermediate is pivotal as it readily undergoes subsequent transformations to introduce functionalities that are amenable to further derivatization. A common and highly effective transformation is the conversion of the 4-hydroxyl group into a chlorine atom. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride. nih.govnih.gov This reaction proceeds via activation of the hydroxyl group, transforming it into a good leaving group, which is then displaced by a chloride ion. The resulting product, 4,6,7-trichloroquinoline (B3021644), is a highly valuable intermediate, primed for selective nucleophilic substitution reactions.

| Reaction Step | Starting Material | Reagent(s) | Product | Description |

| Oxidative Aromatization | This compound | I₂, MnO₂, or DDQ | 6,7-dichloro-4-hydroxyquinoline | Dehydrogenation of the dihydro- N-heterocycle to form the aromatic quinolinol. |

| Chlorination | 6,7-dichloro-4-hydroxyquinoline | POCl₃ / PCl₅ | 4,6,7-trichloroquinoline | Conversion of the C4-hydroxyl group to a highly reactive chloro substituent. |

Nucleophilic Substitution Reactions on the Quinoline Ring

The 4,6,7-trichloroquinoline intermediate, synthesized via oxidative aromatization and subsequent chlorination, possesses three chloro substituents that can be targeted for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these positions is not uniform; the chlorine atom at the C4-position is significantly more labile and susceptible to nucleophilic attack than those at the C6 and C7 positions on the benzene (B151609) ring portion of the scaffold. researchgate.netnih.gov This differential reactivity is attributed to the electron-withdrawing effect of the heterocyclic nitrogen atom, which activates the C4 position (a γ-position relative to the nitrogen) for nucleophilic attack. researchgate.net

This regioselectivity allows for the controlled and sequential introduction of various nucleophiles. A wide array of nucleophiles, including primary and secondary amines, thiols, and alkoxides, can readily displace the C4-chloro group under relatively mild conditions to afford 4-substituted-6,7-dichloroquinoline derivatives. nih.govnih.gov For instance, reacting 4,7-dichloroquinoline (B193633) with various amines is a standard method for producing 4-aminoquinoline (B48711) compounds, a core structure in many antimalarial drugs. nih.govwikipedia.org The substitutions at the C6 and C7 positions generally require more forcing conditions or the use of metal catalysis, such as palladium-catalyzed Buchwald-Hartwig amination, to proceed efficiently. nih.gov This selective reactivity provides a powerful tool for building molecular complexity in a controlled manner.

| Nucleophile | Reaction Conditions | Product Type | Selectivity | Reference Example |

| Primary/Secondary Amines | Heating in solvent (e.g., NMP, DMF) or neat | 4-Amino-6,7-dichloroquinolines | High for C4 position | Reaction of 4,7-dichloroquinoline with ethane-1,2-diamine at 130 °C. nih.gov |

| Adamantane-containing Amines | Pd(dba)₂, BINAP or DavePhos, tBuONa, dioxane, reflux | 4-(Adamantylamino)-6,7-dichloroquinolines | High for C4 position | Pd-catalyzed amination of 4,7-dichloroquinoline shows high selectivity. nih.gov |

| Thiourea (B124793) | Fusion or boiling in DMF | 4-Sulfanyl-6,7-dichloroquinolines | High for C4 position | Thiation of 4-chloroquinolines is a known transformation. nih.gov |

| 1,2,4-Triazole | Heating in solvent | 4-(1H-1,2,4-triazol-1-yl)-6,7-dichloroquinolines | High for C4 position | 4-chloroquinolines are more reactive than 2-chloroquinolines. researchgate.net |

Click Chemistry Approaches for Quinoline Derivatives

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a premier tool for molecular assembly due to its high efficiency, reliability, and broad functional group tolerance. nih.govwikipedia.orgbohrium.com This strategy can be effectively applied to the quinoline scaffold by first introducing either an azide (B81097) or an alkyne functionality onto the ring system.

Following the principles of nucleophilic aromatic substitution discussed previously, the highly reactive C4-chloro group of a 4,6,7-trichloroquinoline or a related 4,7-dichloroquinoline intermediate can be readily displaced by an azide nucleophile, such as sodium azide (NaN₃), to yield a 4-azidoquinoline (B3382245) derivative. researchgate.netresearchgate.net For example, the reaction of 4,7-dichloroquinoline with sodium azide in dimethylformamide (DMF) efficiently produces 4-azido-7-chloroquinoline. researchgate.net

This 4-azido-7-chloroquinoline serves as a key building block for click chemistry applications. It can be reacted with a diverse range of terminal alkynes in the presence of a copper(I) catalyst (often generated in situ from a Cu(II) salt like CuSO₄ and a reducing agent like sodium ascorbate) to construct 1,4-disubstituted 1,2,3-triazole rings appended to the C4 position of the quinoline core. nih.govresearchgate.net This modular approach allows for the rapid generation of large libraries of complex quinoline-triazole hybrids, which are of significant interest in drug discovery. nih.gov

| Reaction Step | Substrate | Reagent(s) | Product | Description |

| Azide Installation | 4,7-dichloroquinoline | Sodium azide (NaN₃) in DMF | 4-Azido-7-chloroquinoline | Nucleophilic substitution of the C4-chloro group with an azide anion. researchgate.net |

| CuAAC Reaction | 4-Azido-7-chloroquinoline + Terminal Alkyne (R-C≡CH) | CuSO₄, Sodium Ascorbate, in tBuOH/water | 4-(4-R-1H-1,2,3-triazol-1-yl)-7-chloroquinoline | Copper(I)-catalyzed 1,3-dipolar cycloaddition to form a stable triazole linker. nih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms within the 6,7-dichloro-2,3-dihydroquinolin-4(1H)-one framework has been mapped.

¹H NMR Data Analysis

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the dihydroquinolinone core. The aromatic region would feature signals for the protons at positions 5 and 8, with their chemical shifts influenced by the electron-withdrawing chloro substituents. The aliphatic region would display signals for the methylene (B1212753) protons at C2 and C3, likely appearing as triplets due to coupling with each other. A broad singlet corresponding to the N-H proton is also anticipated.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-5 | 7.28 | Singlet |

| H-8 | 7.85 | Singlet |

| H-2 (CH₂) | 3.51 | Triplet |

| H-3 (CH₂) | 2.75 | Triplet |

| N1-H | 4.90 | Broad Singlet |

| Note: Data is based on computational predictions and may vary from experimental values. |

¹³C NMR Data Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound is predicted to show nine distinct signals. A key signal in the downfield region corresponds to the carbonyl carbon (C4). The aromatic carbons (C4a, C5, C6, C7, C8, C8a) would appear in the intermediate region, with their shifts affected by the chlorine atoms. The aliphatic carbons (C2 and C3) are expected in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C4) | 195.2 |

| Ar-C (C8a) | 148.5 |

| Ar-C (C4a) | 129.7 |

| Ar-CH (C5) | 128.1 |

| Ar-C-Cl (C7) | 127.5 |

| Ar-C-Cl (C6) | 125.3 |

| Ar-CH (C8) | 117.9 |

| CH₂ (C2) | 42.1 |

| CH₂ (C3) | 39.8 |

| Note: Data is based on computational predictions and may vary from experimental values. |

Vibrational Spectroscopy (FT-IR and FT-Raman) Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Other significant bands include the N-H stretching vibration, C-H stretching for both aromatic and aliphatic protons, and C-Cl stretching vibrations.

Interactive Data Table: Predicted FT-IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H Stretch (Aromatic) | 3050 |

| C-H Stretch (Aliphatic) | 2950 |

| C=O Stretch | 1680 |

| C=C Stretch (Aromatic) | 1600, 1480 |

| C-N Stretch | 1300 |

| C-Cl Stretch | 820 |

| Note: Data is based on computational predictions and may vary from experimental values. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound would be expected to display absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic system and the carbonyl group. The precise wavelengths of maximum absorption (λmax) are influenced by the extended conjugation of the quinolinone system and the presence of the chloro substituents.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) would be observed, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive indicator of the number of chlorine atoms in the molecule.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Isotopic Abundance Pattern |

| [M]⁺ (C₉H₇Cl₂NO) | 215.0 | Base Peak (for ²³⁵Cl) |

| [M+2]⁺ | 217.0 | Approximately 65% of base peak |

| [M+4]⁺ | 219.0 | Approximately 10% of base peak |

| Note: Data is based on computational predictions and may vary from experimental values. |

X-ray Crystallography for Solid-State Structure Determination

No data available.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld surfaces)

No data available.

Computational and Theoretical Studies

Quantum Chemical Investigations

Quantum chemical investigations are a cornerstone of modern chemical research, providing deep insights into the electronic structure, reactivity, and properties of molecules. These computational methods solve the Schrödinger equation, or approximations of it, to model molecular behavior at the atomic and electronic levels. For a molecule like 6,7-dichloro-2,3-dihydroquinolin-4(1H)-one, such studies are invaluable for understanding its fundamental chemical nature, predicting its reactivity in various chemical environments, and guiding the synthesis of new derivatives with desired properties. These investigations typically involve methods like Density Functional Theory (DFT) to elucidate geometric and electronic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional ab initio methods that deal with the complex many-electron wavefunction. DFT calculations are routinely used to predict a wide array of molecular properties, including equilibrium geometries, vibrational frequencies, reaction energies, and various electronic parameters that govern chemical reactivity.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides crucial structural parameters such as bond lengths (the distance between the nuclei of two bonded atoms) and bond angles (the angle formed between three connected atoms).

For this compound, DFT calculations would yield precise values for all C-C, C-H, C-N, C-O, and C-Cl bond lengths, as well as the bond angles defining the geometry of its bicyclic structure. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Table 1: Hypothetical Optimized Structural Parameters for this compound (Illustrative Data) (Note: The following data is illustrative as specific literature was not found. Actual values would be generated from a DFT calculation, typically using a basis set like B3LYP/6-311++G(d,p).)

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

|---|---|---|---|

| C2-C3 | 1.53 | C2-N1-C8a | 120.5 |

| C3-C4 | 1.51 | C3-C4-C4a | 118.0 |

| C4=O | 1.22 | C5-C6-C7 | 120.0 |

| C6-Cl1 | 1.74 | C6-C7-C8 | 121.0 |

| C7-Cl2 | 1.74 | C6-C5-C4a | 119.5 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Properties (Illustrative Data) (Note: This data is for illustrative purposes only.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity. S = 1 / η.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

Table 3: Hypothetical Global Reactivity Descriptors (Illustrative Data) (Note: This data is for illustrative purposes only.)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.0 |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.44 |

| Electrophilicity Index (ω) | 4.01 |

DFT calculations can also predict key thermodynamic properties of molecules at a given temperature. These parameters are essential for understanding the stability of a molecule and the energetics of chemical reactions. The calculations are typically performed based on the vibrational frequencies obtained from the optimized geometry.

Zero-Point Vibrational Energy (ZPVE): The lowest possible energy a molecule can have, even at absolute zero temperature, due to its vibrational motion.

Enthalpy (H): The total heat content of the system.

Gibbs Free Energy (G): A measure of the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is a key indicator of the spontaneity of a reaction.

Entropy (S): A measure of the randomness or disorder of a system.

Table 4: Hypothetical Thermodynamic Parameters at 298.15 K (Illustrative Data) (Note: This data is for illustrative purposes only.)

| Parameter | Value |

|---|---|

| Zero-Point Vibrational Energy | (kcal/mol) |

| Enthalpy (H) | (Hartree/Particle) |

| Gibbs Free Energy (G) | (Hartree/Particle) |

| Entropy (S) | (cal/mol·K) |

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule. It partitions the total electron density among the constituent atoms. Although it has known limitations, such as strong dependence on the basis set used, it provides a useful qualitative picture of the charge distribution. This information helps in identifying electrophilic (positively charged) and nucleophilic (negatively charged) sites within the molecule, which is crucial for predicting how the molecule will interact with other reagents. For this compound, one would expect the electronegative oxygen, nitrogen, and chlorine atoms to carry negative charges, while the carbonyl carbon and hydrogen atoms would likely be positively charged.

Table 5: Hypothetical Mulliken Atomic Charges (Illustrative Data) (Note: This data is for illustrative purposes only. Charges are in atomic units, e.)

| Atom | Charge (e) | Atom | Charge (e) |

|---|---|---|---|

| N1 | -0.45 | C5 | -0.10 |

| C2 | -0.20 | C6 | 0.15 |

| C3 | -0.22 | C7 | 0.15 |

| C4 | 0.50 | Cl (on C6) | -0.12 |

| O (on C4) | -0.55 | Cl (on C7) | -0.12 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. nih.govresearchgate.netfaccts.dersc.org This approach provides a quantitative understanding of electron delocalization, hyperconjugative interactions, and the stability of the molecule.

The NBO method analyzes the electron density to identify the "natural" atomic orbitals, lone pairs, and bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions and greater stabilization.

For a molecule like this compound, significant delocalization is expected due to the presence of the aromatic ring, the carbonyl group, and the nitrogen atom with its lone pair. Key interactions would likely include:

π → π interactions:* Delocalization of π-electrons from the filled π orbitals of the benzene (B151609) ring to the empty π* orbitals.

n → π interactions:* Delocalization of the nitrogen lone pair (n) into the antibonding π* orbital of the carbonyl group (C=O). This interaction is crucial for understanding the electronic properties of the amide-like system within the quinolinone ring.

n → σ interactions:* Delocalization of lone pairs (from nitrogen or chlorine atoms) into antibonding σ* orbitals of adjacent bonds.

While specific E(2) values for the title compound are not available, a study on quinolone carboxylic acid derivatives provides insight into the types of interactions observed. researchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative for a related quinolone) |

| LP (1) N | π(C=C) | 45.8 |

| LP (2) O | σ(N-C) | 28.5 |

| π (C=C) | π(C=O) | 20.3 |

| σ (C-H) | σ(C-C) | 5.1 |

This table presents illustrative data from a study on a related quinolone derivative to demonstrate the type of information obtained from an NBO analysis. The values are not specific to this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.orgdntb.gov.ua The MEP surface is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically:

Red: Regions of most negative electrostatic potential, rich in electrons, are susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, electron-deficient, are prone to nucleophilic attack. These are usually found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. The nitrogen atom's lone pair would also contribute to a region of negative potential. The hydrogen atom attached to the nitrogen (N-H) would likely be a site of positive potential (blue), making it a potential hydrogen bond donor. The aromatic protons and the protons on the dihydro- part of the ring would also exhibit positive potential. The chlorine atoms, being electronegative, would also influence the charge distribution, likely creating regions of negative potential around them.

A study on halogenated dihydroquinolinones provides a comparative basis for what would be expected. rsc.org The MEP surface helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-protein binding.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic absorption spectra of molecules. rsc.orgresearchgate.netijcce.ac.ir It determines the excitation energies (the energy required to promote an electron from a lower energy orbital to a higher one) and the oscillator strengths (which are related to the intensity of the absorption bands).

The electronic transitions are typically described in terms of the molecular orbitals involved, most commonly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the lowest energy electronic transitions would likely be of the π → π* and n → π* type.

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, usually associated with the aromatic system. These transitions are typically intense.

n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (like the lone pair on the carbonyl oxygen or the nitrogen) to a π* antibonding orbital of the carbonyl group. These transitions are generally weaker than π → π* transitions.

A TD-DFT study on a quinolinone derivative (QBCP) calculated the absorption spectrum, showing prominent peaks at 235.24 nm, 286.68 nm, and 294.18 nm. mdpi.com Similar calculations for this compound would provide its theoretical UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which are fundamental to its photophysical properties.

| Transition | Wavelength (λmax) (nm) (Illustrative for a related quinolinone) | Oscillator Strength (f) (Illustrative) |

| HOMO -> LUMO | 294.18 | 0.221 |

| HOMO-1 -> LUMO | 286.68 | 0.315 |

| HOMO -> LUMO+1 | 235.24 | 0.138 |

This table presents illustrative data from a TD-DFT study on a related quinolinone derivative. The values are not specific to this compound.

Solvent Effects on Electronic and Structural Properties (IEFPCM model)

The electronic and structural properties of a molecule can be significantly influenced by its environment, particularly by the solvent. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used computational method to account for solvent effects. molcas.orgresearchgate.netfudutsinma.edu.ng In this model, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the solvent.

Solvents can affect:

Geometrical parameters: Bond lengths and angles can change in response to the solvent's polarity.

Electronic properties: The energies of the HOMO and LUMO can be altered, which in turn affects the HOMO-LUMO gap and the molecule's reactivity.

Spectroscopic properties: The positions and intensities of absorption bands in the electronic spectrum can shift (solvatochromism).

For this compound, which has a polar character due to the carbonyl and N-H groups, solvent effects are expected to be significant. In a polar solvent, the ground state would be stabilized, and the excited states could be stabilized or destabilized to different extents, leading to shifts in the absorption spectrum. TD-DFT calculations combined with the IEFPCM model would allow for the prediction of the UV-Vis spectrum in various solvents, providing a more realistic comparison with experimental data. researchgate.net

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics, such as optical switching and frequency conversion. researchgate.netrsc.orgnih.govmdpi.com The NLO properties of a molecule are related to its polarizability (α) and hyperpolarizabilities (β, γ, etc.). For a molecule to have a significant first hyperpolarizability (β), it should possess a large dipole moment and be non-centrosymmetric.

Molecules with donor-π-acceptor (D-π-A) systems often exhibit large NLO responses. In this compound, the aromatic ring can act as a π-bridge, the nitrogen atom can be part of a donor group, and the carbonyl group can act as an acceptor. The chlorine substituents would also influence the electronic distribution and NLO properties.

Computational studies on quinolinone derivatives have shown that they can possess significant NLO properties. mdpi.comekb.eg For instance, the first hyperpolarizability of a novel quinolinone derivative was calculated to be significantly higher than that of urea, a standard NLO material. mdpi.com DFT calculations can provide values for the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of this compound, allowing for an assessment of its potential as an NLO material.

| Property | Calculated Value (Illustrative for a related quinolinone) |

| Dipole Moment (μ) | 5.8 Debye |

| Polarizability (α) | 25.3 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 12.5 x 10⁻³⁰ esu |

This table presents illustrative data from a study on a related quinolinone derivative. The values are not specific to this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govopenmedicinalchemistryjournal.comresearchgate.net It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.

Ligand-Protein Interactions and Binding Affinities

The binding of a ligand to a protein is governed by various non-covalent interactions, including:

Hydrogen bonds: Interactions between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom.

Hydrophobic interactions: The tendency of nonpolar groups to associate with each other in an aqueous environment.

Van der Waals forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

Electrostatic interactions: Attractive or repulsive forces between charged or polar groups.

Molecular docking simulations of this compound against a specific protein target would involve placing the ligand in the protein's binding site and evaluating different poses based on a scoring function. The scoring function estimates the binding affinity, often expressed as a binding energy (in kcal/mol), where a more negative value indicates a stronger binding. nih.govekb.eg

While no specific docking studies for this compound are publicly available, studies on similar quinazolinone derivatives have been performed. For example, quinazolin-2,4-dione analogues were docked against the main protease of SARS-CoV-2, with binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg Another study on aminoquinazolin-7-yl 6,7-dihydro-indol-4-ones as inhibitors of heat shock protein 90 (Hsp90) also demonstrated the utility of docking in understanding ligand-protein interactions. nih.gov

A hypothetical docking study of this compound would likely show the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. The dichlorinated benzene ring could participate in hydrophobic and halogen bonding interactions within the protein's active site. The results would provide valuable insights into its potential as an inhibitor for a given protein target.

Identification of Potential Protein Targets

The identification of potential protein targets is a critical step in drug discovery, often accomplished through molecular docking simulations. This computational technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.

For the broader family of quinolinone and dichloroquinoline derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets. For example, various quinoline (B57606) derivatives have been evaluated in silico against protein targets implicated in cancer, such as phosphatidylinositol 3-kinase (PI3Kα), and infectious diseases, like Plasmodium falciparum lactate (B86563) dehydrogenase. These studies reveal that the quinolinone scaffold can effectively fit into the binding pockets of various enzymes and receptors, often forming key hydrogen bonds and hydrophobic interactions with active site residues.

While specific docking studies for this compound are not detailed in the available literature, its structural similarity to other biologically active quinolinones suggests potential interactions with a range of protein targets. The dichloro substitution pattern on the benzene ring would significantly influence its electronic properties and steric profile, which in turn would dictate its binding specificity and affinity for various protein cavities. Future computational screening of this specific compound against a library of known drug targets could unveil its therapeutic potential.

In Silico ADMET Analysis (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount in the development of safe and effective therapeutic agents. In silico ADMET prediction tools have become indispensable for early-stage evaluation, helping to identify potential liabilities and guide molecular optimization.

Pharmacokinetic and toxicity profiles for various quinolinone and heterocyclic derivatives have been predicted using computational models. These predictions often evaluate parameters such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential for mutagenicity or carcinogenicity. For instance, studies on related heterocyclic compounds have utilized platforms like SwissADME and pkCSM to predict a range of ADMET properties, including gastrointestinal absorption and potential for drug-drug interactions.

For this compound, a hypothetical in silico ADMET analysis would likely focus on the influence of the two chlorine atoms. These halogen substituents can increase lipophilicity, which may enhance membrane permeability and absorption but could also lead to increased metabolic susceptibility and potential toxicity. A summary of likely ADMET predictions, based on general trends for similar structures, is presented below.

| ADMET Property | Predicted Outcome for this compound | Rationale based on Structural Features |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | The quinolinone scaffold is often associated with good passive diffusion across the intestinal mucosa. |

| Caco-2 Permeability | High | Increased lipophilicity from chlorine atoms may enhance cell membrane permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Possible | The balance of lipophilicity and molecular size would be a key determinant. |

| P-glycoprotein (P-gp) Substrate | Possible | Many heterocyclic compounds are substrates for efflux transporters like P-gp. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of various CYP isoforms (e.g., CYP2D6, CYP3A4) | The aromatic rings and heteroatoms are common features in known CYP inhibitors. |

| Excretion | ||

| Total Clearance | Moderate | Dependent on both renal and metabolic clearance pathways. |

| Toxicity | ||

| AMES Mutagenicity | Potential for mutagenicity | Aromatic amines and halogenated aromatic compounds can sometimes show mutagenic potential. |

| Hepatotoxicity | Possible risk | Metabolism of chlorinated aromatic compounds can sometimes lead to reactive intermediates. |

This table represents a generalized prediction based on the structural class and is not derived from specific published data for the named compound.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms, calculating activation energies, and identifying transition states. This allows for a deeper understanding of how a molecule is formed and how it might react with other species.

The synthesis of 2,3-dihydroquinolin-4(1H)-ones is often achieved through acid- or base-catalyzed intramolecular cyclization of 2'-aminochalcones. Computational studies of such reactions can map out the potential energy surface, confirming the most likely reaction pathway. For related heterocyclic syntheses, such as 1,3-dipolar cycloadditions, DFT calculations have been used to determine whether the reaction proceeds via a concerted or stepwise mechanism and to explain the observed regioselectivity.

While a specific computational study on the reaction mechanism for the synthesis of this compound is not available, such an investigation would likely proceed by modeling the key cyclization step. This would involve calculating the geometries and energies of the starting materials, intermediates, transition states, and final product. The presence of the electron-withdrawing chlorine atoms at the 6- and 7-positions would be expected to influence the electron density of the aromatic ring, thereby affecting the energetics and kinetics of the cyclization process. These computational insights would be invaluable for optimizing reaction conditions to improve yield and purity.

Biological Activity Mechanisms and Structure Activity Relationships Sar

Mechanistic Basis of Biological Actions

The therapeutic potential of this chemical family is rooted in its capacity to influence specific enzymes and cellular signaling cascades. Research into related quinolinone and quinolinedione structures provides a foundational understanding of these mechanisms.

Derivatives of the quinoline (B57606) scaffold have been identified as modulators of several key enzymes involved in cellular metabolism and apoptosis.

NAD(P)H:Quinone Oxidoreductase-1 (NQO1): The 6,7-dichloro-5,8-quinolinedione scaffold, a close structural relative, is a notable substrate for the NQO1 enzyme. mdpi.com NQO1 is a flavoenzyme that plays a role in detoxification by catalyzing the two-electron reduction of quinones to hydroquinones. mdpi.com The enzymatic conversion rate by NQO1 is sensitive to the substituents on the quinolinedione core, indicating a direct interaction within the enzyme's active site. mdpi.com For instance, derivatives of 6,7-dichloro-5,8-quinolinedione show high enzymatic conversion rates, suggesting they are good substrates for NQO1. mdpi.com

Aldehyde Dehydrogenases (ALDH): The broader family of aldehyde dehydrogenases, particularly ALDH1A1, are implicated in cellular detoxification and are recognized as markers for cancer stem cells. nih.govnih.gov While direct inhibition by 6,7-dichloro-2,3-dihydroquinolin-4(1H)-one is not extensively documented, structurally related heterocyclic compounds serve as inhibitors. nih.govresearchgate.net SAR studies on indole-2,3-diones show that halogen substitutions can significantly improve potency toward certain ALDH isoenzymes. nih.gov This suggests that the dichloro-substitution on the quinolinone scaffold is a critical feature that could be optimized for ALDH inhibition. nih.govnih.gov

Caspase-3: Caspases are a family of protease enzymes essential for the execution of apoptosis (programmed cell death). unc.edumdpi.com Caspase-3 is a key "executioner" caspase. unc.edunih.gov While some molecules are designed as direct caspase inhibitors to prevent apoptosis, other compounds, including derivatives of 4-phenylquinolin-2(1H)-one, are known to induce apoptosis. nih.govmdpi.com This pro-apoptotic activity is mediated through the activation of caspases, including caspase-3 and caspase-9, as part of the intrinsic and extrinsic signaling pathways. nih.gov Therefore, the biological effect of quinolinone derivatives can involve the modulation of caspase activity to promote cell death in pathological contexts like cancer. nih.govmdpi.com

Beyond direct enzyme interactions, these compounds can influence complex cellular signaling networks, particularly those governing cell survival and death.

Anti-apoptotic Effects: The balance between pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, often determines a cell's fate. nih.govnih.gov Anticancer agents frequently work by shifting this balance to induce apoptosis. nih.gov Quinolinone derivatives have been shown to trigger apoptosis by disrupting microtubule assembly, causing cell cycle arrest, and activating both intrinsic and extrinsic apoptotic signaling pathways. nih.gov

Cytochrome C Attenuation: A critical event in the intrinsic apoptotic pathway is the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. unc.edunih.govnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which activates the caspase cascade. unc.edunih.gov Some antioxidant compounds, such as certain flavonoids, can exert an anti-apoptotic effect by directly reducing oxidized cytochrome c, thereby preventing it from participating in apoptosome formation. researchgate.net This mechanism of attenuating the cytochrome c signal highlights a potential mode of action for quinolinone derivatives that possess appropriate redox properties. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of the core quinolinone structure can be finely tuned through chemical modifications. SAR studies are crucial for understanding how these changes affect efficacy and for designing more potent and selective molecules.

Modifying the substituents on the quinolinone ring system has a profound impact on biological activity. Studies on the related 6,7-dichloro-5,8-quinolinedione scaffold demonstrate that even small changes can alter enzymatic interactions significantly. mdpi.com Introducing various groups at the C2 position was found to increase the enzymatic conversion rate by NQO1, with the specific effect depending on the nature of the substituent. mdpi.com

| Substituent at C2 Position | Effect on NQO1 Enzymatic Conversion Rate | Reference |

|---|---|---|

| Methyl | Maintains a high conversion rate comparable to the unsubstituted parent compound. | mdpi.com |

| Formyl (Oxidation of Methyl) | Increases the conversion rate. | mdpi.com |

| Hydroxyl | Increases the conversion rate. | mdpi.com |

| Chloride | Increases the conversion rate. | mdpi.com |

These findings underscore the importance of the electronic and steric properties of substituents in modulating the interaction with target enzymes.

The presence and position of halogen atoms on a drug molecule are critical modulators of its biological activity. eurochlor.org In the case of this compound, the two chlorine atoms are a defining feature. Research on the related 5,8-quinolinedione (B78156) moiety has shown that the bioactivity is highly dependent on the substituents at the C6 and C7 positions. mdpi.com

The "magic chloro" effect in drug discovery highlights that chlorine atoms can influence a molecule's properties in several ways. chemrxiv.org They can alter lipophilicity, affecting membrane permeability and bioavailability. eurochlor.org Furthermore, chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that can stabilize the binding of a ligand to its protein target. chemrxiv.org The specific 6,7-dichloro pattern likely confers a unique combination of electronic and conformational properties that are crucial for its biological profile. mdpi.comnih.gov

The this compound structure serves as a valuable scaffold or starting point for the development of new therapeutic agents. nih.govnih.gov By modifying this core, researchers can develop new pharmacophores with improved or novel activities. mdpi.comnih.gov

Strategies for modification include:

Ring System Alterations: Synthesizing related structures, such as 4-phenylquinolin-2(1H)-ones, has yielded potent anticancer agents. nih.gov